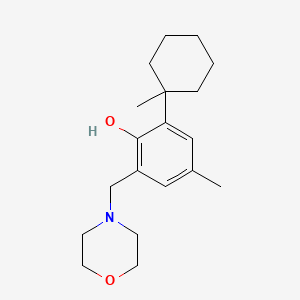

![molecular formula C22H24F2N4O3S2 B5551605 5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals with potential applications in various fields, including medicinal chemistry and material science. Due to its complex structure, it offers a unique opportunity for studying different chemical properties and reactions.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting with the condensation of specific imidazolones with aldehydes, followed by reactions with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel et al., 2010). Such processes typically yield compounds with thiazolidinone or imidazolidinone rings, which are central to the structure of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds often features a combination of thiazolidinone and imidazolidinone rings, with substituents that significantly influence their chemical behavior and properties. X-ray crystallography and NMR spectroscopy are common methods used to elucidate the molecular structure, providing insights into the arrangement of atoms and the spatial configuration of the molecule (Delgado et al., 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as Knoevenagel condensation, Vilsmeier Haack reaction, and cyclization, leading to the formation of novel derivatives with diverse biological and chemical properties (Badige et al., 2009). The reactivity is influenced by the presence of electron-donating and withdrawing groups, affecting their antimicrobial and antifungal activities.

科学的研究の応用

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives, including imidazolidinones and thiazolidinones, has been extensively explored. These compounds have been prepared through various synthetic routes, including cyclocondensation reactions and the Knoevenagel condensation, with the aim of evaluating their antimicrobial activities. For instance, novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones have shown significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (A. Srinivas, A. Nagaraj, C. Reddy, 2008).

Antiviral and Anti-inflammatory Properties

Research has also been directed towards understanding the anti-inflammatory and analgesic properties of these compounds. Studies involving novel benzodifuranyl derivatives derived from visnaginone and khellinone have revealed their potent anti-inflammatory and analgesic activities, highlighting their therapeutic potential (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Furthermore, the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives and their evaluation for antiviral activity against ortho- and paramyxoviruses demonstrate the broad spectrum of biological activities possessed by these compounds (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995).

Corrosion Inhibition

Beyond their biological applications, some derivatives have been investigated for their potential as corrosion inhibitors for carbon steel in acidic media. This highlights the versatility of these compounds and their utility in industrial applications (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).

特性

IUPAC Name |

(5Z)-5-[[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F2N4O3S2/c1-13-9-16(19(23)24)26-21(25-13)33-12-15-10-14(5-6-18(15)31-3)11-17-20(29)28(22(32)27-17)7-4-8-30-2/h5-6,9-11,19H,4,7-8,12H2,1-3H3,(H,27,32)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGUYTKDMDZDAN-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)N3)CCCOC)OC)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)N3)CCCOC)OC)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F2N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[3-({[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxoimidazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

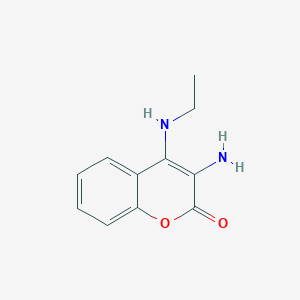

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

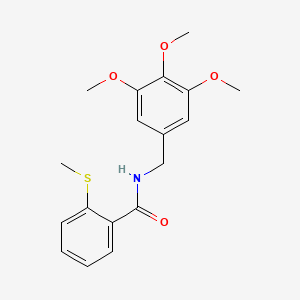

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

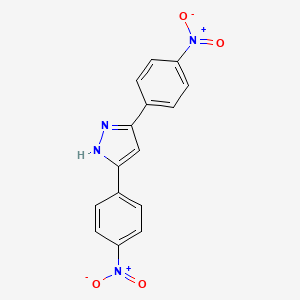

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)